(3R,5R)-5-[(4-chlorophenoxy)methyl]-3-(4-chlorophenyl)-3-(imidazol-1-ylmethyl)-2-methyl-1,2-oxazolidine
Overview
Description
“5-((4-Chlorophenoxy)methyl)-3-(4-chlorophenyl)-3-((1H-imidazol-1-YL)methyl)-2-methylisoxazolidine” is a synthetic organic compound that belongs to the class of isoxazolidines Isoxazolidines are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-((4-Chlorophenoxy)methyl)-3-(4-chlorophenyl)-3-((1H-imidazol-1-YL)methyl)-2-methylisoxazolidine” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Isoxazolidine Ring: This can be achieved through a [3+2] cycloaddition reaction between an azomethine ylide and an olefin.
Introduction of Chlorophenyl and Chlorophenoxy Groups: These groups can be introduced via nucleophilic substitution reactions using appropriate chlorinated precursors.
Attachment of the Imidazolyl Group: This step may involve the use of imidazole and a suitable alkylating agent to form the imidazolylmethyl moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl or phenyl groups, leading to the formation of corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions may target the imidazolyl or chlorophenyl groups, potentially forming amines or dechlorinated products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halides, alkylating agents, nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenyl ketones, while substitution reactions could introduce various functional groups to the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, isoxazolidines and their derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may be studied for its potential biological effects and mechanisms of action.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a pharmaceutical agent. Its multiple functional groups may interact with biological targets, leading to therapeutic effects.
Industry
Industrially, this compound may find applications in the development of new materials, agrochemicals, or as a precursor for other valuable chemicals.
Mechanism of Action
The mechanism of action of “5-((4-Chlorophenoxy)methyl)-3-(4-chlorophenyl)-3-((1H-imidazol-1-YL)methyl)-2-methylisoxazolidine” would depend on its specific biological target. Generally, compounds with imidazole rings can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The chlorophenyl and chlorophenoxy groups may enhance binding affinity or selectivity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
Isoxazolidine Derivatives: Compounds with similar isoxazolidine cores but different substituents.
Chlorophenyl Compounds: Molecules containing chlorophenyl groups, such as chlorobenzene derivatives.
Imidazole Derivatives: Compounds with imidazole rings, commonly used in pharmaceuticals (e.g., antifungal agents like ketoconazole).
Uniqueness
The uniqueness of “5-((4-Chlorophenoxy)methyl)-3-(4-chlorophenyl)-3-((1H-imidazol-1-YL)methyl)-2-methylisoxazolidine” lies in its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
(3R,5R)-5-[(4-chlorophenoxy)methyl]-3-(4-chlorophenyl)-3-(imidazol-1-ylmethyl)-2-methyl-1,2-oxazolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl2N3O2/c1-25-21(14-26-11-10-24-15-26,16-2-4-17(22)5-3-16)12-20(28-25)13-27-19-8-6-18(23)7-9-19/h2-11,15,20H,12-14H2,1H3/t20-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQLKJGBDKERBC-RTWAWAEBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CC(O1)COC2=CC=C(C=C2)Cl)(CN3C=CN=C3)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@](C[C@@H](O1)COC2=CC=C(C=C2)Cl)(CN3C=CN=C3)C4=CC=C(C=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70921339 | |
Record name | 5-[(4-Chlorophenoxy)methyl]-3-(4-chlorophenyl)-3-[(1H-imidazol-1-yl)methyl]-2-methyl-1,2-oxazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70921339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114372-38-2 | |
Record name | PR 967248 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114372382 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-[(4-Chlorophenoxy)methyl]-3-(4-chlorophenyl)-3-[(1H-imidazol-1-yl)methyl]-2-methyl-1,2-oxazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70921339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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